Boc-eda-ET hcl
Overview
Description
tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is often referred to as Boc-eda-ET hydrochloride. This compound is notable for its role as a protecting group in peptide synthesis and other organic reactions, where it helps to protect amino groups from unwanted reactions.
Mechanism of Action
Target of Action
It is known that this compound is used in the field of organic synthesis, particularly in the protection and deprotection of amine functional groups .
Mode of Action
The compound acts as a protecting group for amine functional groups in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups .
Result of Action
The result of the action of Boc-eda-ET hcl is the protection of amine functional groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection process generally requires large excesses of TFA and specific reaction times, which can range from 2-16 hours depending on the substrate . Additionally, the process may be influenced by temperature, as high temperatures have been used for rapid and effective deprotection of Boc amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then purified by recrystallization or column chromatography to obtain tert-butyl 2-(ethylamino)ethylcarbamate.
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine, ethylenediamine.
Substitution: Depending on the electrophile used, various substituted ethylenediamine derivatives can be formed.
Scientific Research Applications
tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis to prevent unwanted side reactions.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized polymers and materials for various applications, including drug delivery and tissue engineering.
Comparison with Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amino acids.
Benzyl carbamate: Used as a protecting group in organic synthesis.
Methyl carbamate: A simpler carbamate protecting group.
Uniqueness: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIICLGNPRBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.